1-(4-phenylpiperazin-1-yl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
Overview
Description
1-{[(4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine is a complex organic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, a piperazine ring, and various substituents that contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-phenylpiperazin-1-yl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone typically involves multiple steps. One common method involves the initial formation of the 1,2,4-triazole ring through the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with appropriate aldehydes or ketones. The resulting triazole intermediate is then subjected to further functionalization to introduce the allyl and phenyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{[(4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or piperazine rings are substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and analgesic properties.
Industry: The compound is explored for its use in materials science, particularly in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-phenylpiperazin-1-yl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, such as iron in the heme moiety of enzymes, affecting their activity. The piperazine ring can interact with various receptors in the body, modulating their function. These interactions lead to the compound’s observed biological effects, such as antimicrobial and anti-inflammatory activities.
Comparison with Similar Compounds
Similar Compounds
- 1-{[(4-Methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine
- 1-{[(4-Bromo-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine
- 1-{[(4-Chloro-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine
Uniqueness
1-{[(4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine is unique due to the presence of the allyl group, which can undergo additional chemical reactions, such as polymerization. This makes the compound versatile for various applications, particularly in materials science and medicinal chemistry.
Properties
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-2-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5OS/c1-2-13-28-22(19-9-5-3-6-10-19)24-25-23(28)30-18-21(29)27-16-14-26(15-17-27)20-11-7-4-8-12-20/h2-12H,1,13-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVPUBXQIUYEOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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